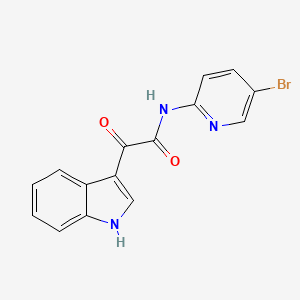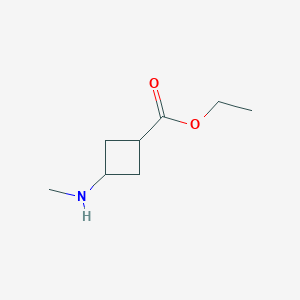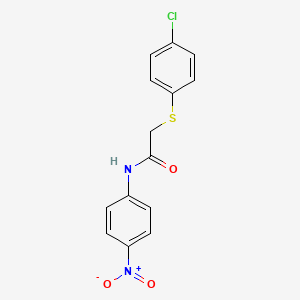![molecular formula C16H12Cl2N2O2 B2876496 2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid CAS No. 743440-58-6](/img/structure/B2876496.png)
2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a type of acrylic acid derivative, specifically a cyanoacrylic acid . It has an empirical formula of C16H12Cl2N2O2 and a molecular weight of 335.18 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a phenyl-conjugated oligoene dye, 2-(Cyano 3-(4-diphenylamino) phenyl) prop 2-enoic acid, was synthesized by a chemical method . The structure of the synthesized dye was confirmed by 1H NMR and 13C NMR spectrum .Molecular Structure Analysis
The molecular structure of this compound can be confirmed by various spectroscopic techniques such as NMR, HPLC, LC-MS, and UPLC .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, its melting point, boiling point, density, molecular formula, and molecular weight can be determined .Scientific Research Applications
Molecular Recognition and Intermolecular Hydrogen Bonding
The study of intermolecular hydrogen bonding is significant in understanding molecular recognition processes. Research involving compounds with structural similarities to 2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid, such as acid−amide interactions, reveals the role of hydrogen bonding in molecular dimer formation. This understanding is crucial for the design of molecular recognition systems and could potentially be applied to investigate the properties of the specified compound in forming hydrogen-bonded dimers (Wash, Maverick, Chiefari, & Lightner, 1997).
Synthesis and Electronic Properties Analysis
Another aspect of scientific research on related compounds includes the synthesis and characterization of derivatives, providing insights into the electronic properties of molecules. A study on the synthesis of a similar compound highlights the use of Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) studies for structural elucidation. Such research can serve as a foundation for understanding the electronic and structural properties of this compound, which could be useful in materials science and molecular engineering (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
Molecular Engineering for Solar Cell Applications
The engineering of organic sensitizers for solar cell applications is a critical area of research. Novel organic sensitizers, comprising donor, electron-conducting, and anchoring groups, have been synthesized and tested for their efficiency in solar cells. This research demonstrates the potential of structurally similar compounds to this compound in the development of high-efficiency solar cells. The findings underscore the importance of molecular engineering in creating efficient and functional materials for renewable energy applications (Kim et al., 2006).
DMF-Induced Emission for Temperature Detection
A unique application of aryl-substituted pyrrole derivatives involves the development of thermo-responsive materials capable of detecting temperature changes. The compound 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid (TPPA), which shares structural characteristics with this compound, exhibits controlled fluorescence in solid state. This property is utilized to create materials that respond to temperature changes, offering potential applications in temperature monitoring devices (Han et al., 2013).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds are often used in organic synthesis as building blocks , suggesting that they may interact with a variety of molecular targets.
Mode of Action
It’s known that similar compounds can undergo various chemical reactions, such as protodeboronation , indicating that this compound might interact with its targets through a radical approach .
Biochemical Pathways
Given its structural similarity to other compounds used in organic synthesis , it’s plausible that it could influence a variety of biochemical pathways.
Pharmacokinetics
A related compound, octocrylene, is known to metabolize into a water-soluble metabolite, which is excreted through the kidneys . This suggests that “2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid” might have similar pharmacokinetic properties.
Result of Action
Similar compounds have been used in the synthesis of other molecules , suggesting that this compound might have a role in facilitating chemical transformations.
Action Environment
Similar compounds are often used in controlled laboratory environments , suggesting that factors such as temperature, pH, and solvent could potentially influence the action of this compound.
Properties
IUPAC Name |
(E)-2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2/c1-9-6-11(7-12(8-19)16(21)22)10(2)20(9)14-5-3-4-13(17)15(14)18/h3-7H,1-2H3,(H,21,22)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPYAGVARWENJV-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C(=CC=C2)Cl)Cl)C)C=C(C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=C(C(=CC=C2)Cl)Cl)C)/C=C(\C#N)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine](/img/structure/B2876413.png)



![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2876418.png)


![1-[(4-fluorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2876423.png)


![(E)-N-(5-(3-(2-chlorophenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2876426.png)
![N-(2,3-dimethylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2876429.png)

![Ethyl 4-[(2,5-dichlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2876435.png)
